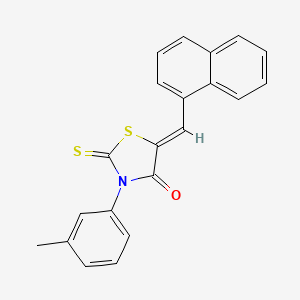
(5Z)-3-(3-methylphenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5Z)-3-(3-methylphenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one” is a member of the thiazolidinone family, which is known for its diverse biological activities Thiazolidinones are heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinones typically involves the cyclization of thioureas with α-haloketones or α-haloesters. For the specific compound , the synthesis might involve the following steps:
Formation of Thiourea Intermediate: Reacting 3-methylphenyl isothiocyanate with an appropriate amine to form the thiourea intermediate.
Cyclization: The thiourea intermediate is then cyclized with an α-haloketone or α-haloester, such as naphthalen-1-ylmethylidene, under basic conditions to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of thiazolidinones may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Thiazolidinones can undergo various chemical reactions, including:
Oxidation: Thiazolidinones can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazolidinone ring can lead to the formation of thiazolidines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidinones depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their antimicrobial and antifungal properties.
Medicine: Investigated for their potential as anti-inflammatory, anticancer, and antidiabetic agents.
Industry: Used in the development of new materials and as catalysts in chemical reactions.
Mecanismo De Acción
The mechanism of action of thiazolidinones can vary depending on their specific structure and target. Generally, these compounds may exert their effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.
Interacting with Receptors: Binding to cellular receptors and modulating their activity.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazoles: Another class of sulfur-containing heterocycles with diverse biological activities.
Oxazolidinones: Known for their antibacterial properties.
Uniqueness
The compound “(5Z)-3-(3-methylphenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinones.
Propiedades
IUPAC Name |
(5Z)-3-(3-methylphenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NOS2/c1-14-6-4-10-17(12-14)22-20(23)19(25-21(22)24)13-16-9-5-8-15-7-2-3-11-18(15)16/h2-13H,1H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTISSIMRWQMQS-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-4-(3-bromo-4-methoxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5075332.png)
![6-(3,4-Dimethoxyphenyl)-3-ethylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5075335.png)
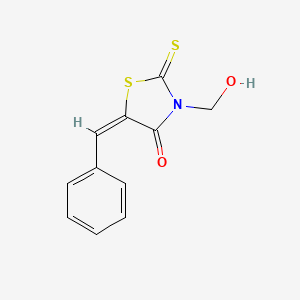
![(5Z)-1-(5-chloro-2-methylphenyl)-5-[[3-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5075348.png)
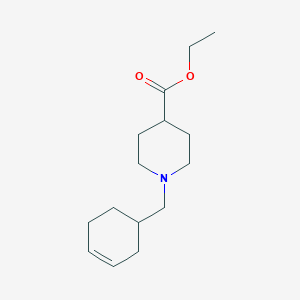
![1-cyclohexyl-2-[(3-methyl-2-thienyl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5075356.png)
![2-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE](/img/structure/B5075382.png)
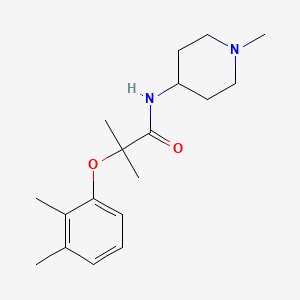
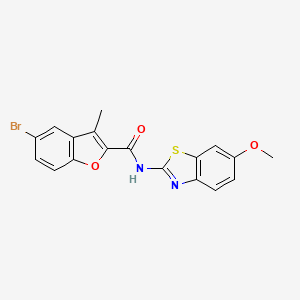
![2-[(3-phenoxypropyl)thio]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5075400.png)
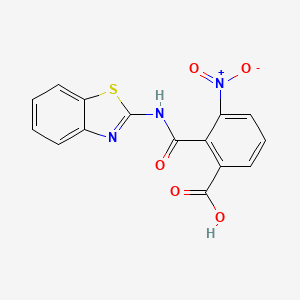
![N-[4-(butan-2-yl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5075415.png)
![3-{[1-(cyclohexylcarbonyl)-4-piperidinyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5075418.png)
![4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide](/img/structure/B5075428.png)
